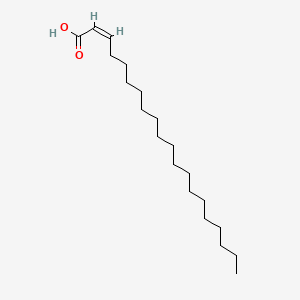
Eicosenoic acid, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide éicosénoïque Delta2-cis: est un acide gras alpha, bêta-insaturé. Ce composé est extrait de palourdes d'eau douce et a été étudié pour ses utilisations médicinales potentielles, en particulier pour améliorer la fonction hépatique et réduire les niveaux de sucre dans le sang chez les rats diabétiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: L'acide éicosénoïque Delta2-cis peut être synthétisé par extraction et purification à partir de sources naturelles telles que les palourdes d'eau douce . La voie de synthèse implique l'isolement du composé suivi de processus de purification pour atteindre un niveau de pureté élevé de plus de 98 % .
Méthodes de production industrielle: La production industrielle de l'acide éicosénoïque Delta2-cis implique une extraction à grande échelle à partir de sources naturelles, suivie d'une purification utilisant des techniques telles que la cristallisation et l'extraction par solvant. Le composé est ensuite formulé en un solide cristallin pour diverses applications .
Analyse Des Réactions Chimiques
Types de réactions: L'acide éicosénoïque Delta2-cis subit plusieurs types de réactions chimiques, notamment :
Oxydation: Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, conduisant à la formation de produits oxydés.
Réduction: Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, conduisant à la formation de produits réduits.
Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.
Réactifs et conditions courants:
Oxydation: Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution: Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits formés: Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'acide éicosénoïque Delta2-cis .
Applications de la recherche scientifique
L'acide éicosénoïque Delta2-cis a plusieurs applications de recherche scientifique, notamment :
Mécanisme d'action
L'acide éicosénoïque Delta2-cis exerce ses effets par le biais de plusieurs cibles moléculaires et voies :
Métabolisme lipidique: Le composé influence le métabolisme lipidique en interagissant avec les enzymes impliquées dans l'oxydation et la synthèse des acides gras.
Régulation de la glycémie: Il a été démontré qu'il réduisait les niveaux de sucre dans le sang en améliorant la sensibilité à l'insuline et en favorisant l'absorption du glucose dans les cellules.
Fonction hépatique: Le composé améliore la fonction hépatique en réduisant le stress oxydatif et en favorisant la régénération des cellules hépatiques.
Applications De Recherche Scientifique
Delta2-cis Eicosenoic Acid has several scientific research applications, including:
Mécanisme D'action
Delta2-cis Eicosenoic Acid exerts its effects through several molecular targets and pathways:
Lipid Metabolism: The compound influences lipid metabolism by interacting with enzymes involved in fatty acid oxidation and synthesis.
Blood Sugar Regulation: It has been shown to decrease blood sugar levels by enhancing insulin sensitivity and promoting glucose uptake in cells.
Liver Function: The compound improves liver function by reducing oxidative stress and promoting the regeneration of liver cells.
Comparaison Avec Des Composés Similaires
L'acide éicosénoïque Delta2-cis est unique par rapport à d'autres composés similaires en raison de sa structure spécifique et de ses effets biologiques. Les composés similaires comprennent :
Acide 2-octadécénoïque: Connu pour ses effets sur la fonction hépatique et les niveaux de sucre dans le sang.
Acide oléique: Un acide gras monoinsaturé courant que l'on trouve dans l'huile d'olive, connu pour ses effets bénéfiques sur la santé cardiovasculaire.
Acide linoléique: Un acide gras polyinsaturé que l'on trouve dans diverses huiles végétales, connu pour son rôle dans le maintien de la santé de la peau et des membranes cellulaires.
L'acide éicosénoïque Delta2-cis se distingue par sa structure alpha, bêta-insaturée spécifique et ses utilisations médicinales potentielles dans le traitement du diabète et l'amélioration du métabolisme lipidique .
Propriétés
IUPAC Name |
(Z)-icos-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/b19-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKTURVKRGQNQD-HNENSFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC/C=C\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28933-89-3 |
Source


|
| Record name | Eicosenoic acid, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028933893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

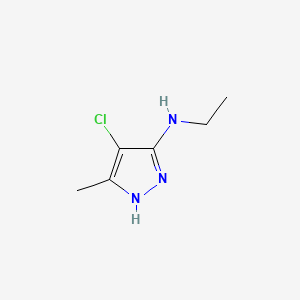
![3-Amino-1,5-dihydropyrido[2,3-b]pyrazine-2,8-dione](/img/structure/B568657.png)
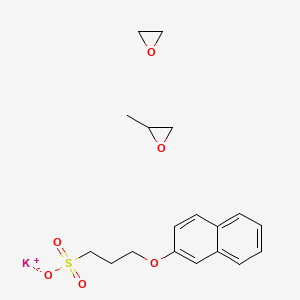
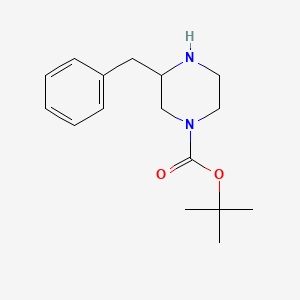
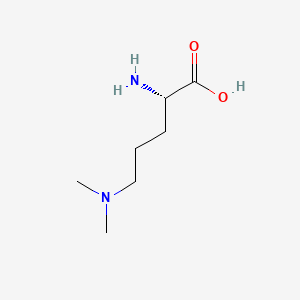
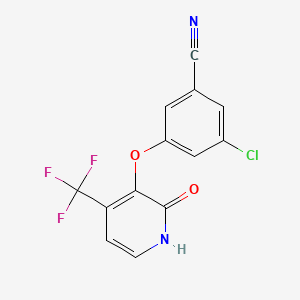
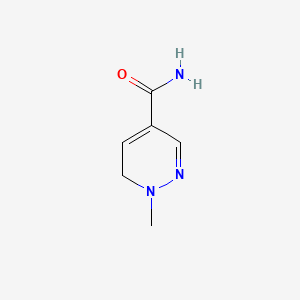
![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)


